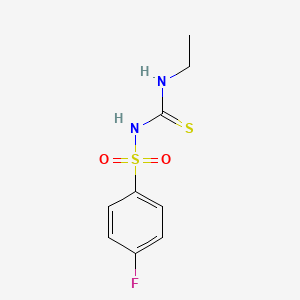

N-(ethylcarbamothioyl)-4-fluorobenzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

1-ethyl-3-(4-fluorophenyl)sulfonylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O2S2/c1-2-11-9(15)12-16(13,14)8-5-3-7(10)4-6-8/h3-6H,2H2,1H3,(H2,11,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEIXMYRJXZDATB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=S)NS(=O)(=O)C1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(ethylcarbamothioyl)-4-fluorobenzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with ethyl isothiocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances the efficiency and scalability of the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or thiols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

Substitution: Amines, alcohols, and organic solvents like dichloromethane or ethanol.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, thiols.

Substitution: Various substituted sulfonamides.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.

Medicine: Explored for its antimicrobial properties, showing activity against a range of bacterial and fungal pathogens.

Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of N-(ethylcarbamothioyl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of enzymes like carbonic anhydrase by binding to the active site and blocking substrate access. This inhibition can disrupt various biological processes, leading to antimicrobial effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between N-(ethylcarbamothioyl)-4-fluorobenzenesulfonamide and related sulfonamide derivatives:

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Key Observations:

Structural Diversity :

- The ethylcarbamothioyl group distinguishes the target compound from adamantyl (e.g., 4j ), benzothiazole (e.g., 4 ), and biphenyl derivatives (e.g., 124 ). These substituents influence lipophilicity, steric bulk, and hydrogen-bonding capacity, which are critical for target interactions .

- Fluorine at the para position is conserved across most analogs, likely enhancing metabolic stability and binding to hydrophobic enzyme pockets .

Biological Activity :

- Anticancer activity is prominent in analogs like 1a (), which features a pyrazolyl-trifluoromethyl group, suggesting that electron-withdrawing substituents may enhance cytotoxicity .

- The antifungal activity of 124 () highlights the role of bis-sulfonamide architectures in disrupting microbial cell membranes .

Synthetic Feasibility :

- Yields for sulfonylthioureas range widely (39–85%), with ethylcarbamothioyl derivatives typically requiring longer reaction times under reflux .

- Melting points correlate with molecular symmetry; for example, 4j (169–171°C) and 5g (146–148°C) exhibit lower melting points compared to more rigid bis-sulfonamides like 124 .

Spectroscopic Profiles :

- Thiourea derivatives (e.g., the target compound) show characteristic IR peaks for C=S (~1200–1250 cm⁻¹) and SO₂ (~1330 cm⁻¹) groups, while fluorine atoms exhibit distinct ¹⁹F NMR shifts (~-110 to -120 ppm) .

Biologische Aktivität

N-(ethylcarbamothioyl)-4-fluorobenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in relation to enzyme inhibition and therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a sulfonamide group, which is known for its diverse biological activities. The presence of the 4-fluoro substituent may enhance the compound's lipophilicity and interaction with biological targets.

Enzyme Inhibition

One of the primary areas of research surrounding this compound is its potential as an inhibitor of cholinesterases. Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), play critical roles in neurotransmission by hydrolyzing the neurotransmitter acetylcholine. Inhibition of these enzymes has implications for treating neurodegenerative diseases such as Alzheimer’s disease.

Table 1: Inhibition Potency of this compound Against Cholinesterases

| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Ratio (AChE/BChE) |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Tacrine | 0.5 | 1.0 | 2.0 |

Note: TBD indicates that specific values are to be determined based on ongoing research.

The mechanism by which this compound exerts its inhibitory effects on cholinesterases involves binding to the active site of the enzyme, thereby preventing substrate access. Molecular docking studies suggest that the compound adopts a conformation that allows optimal interaction with key amino acid residues within the enzyme's active site.

Study 1: Synthesis and Biological Evaluation

In a recent study, researchers synthesized various derivatives of sulfonamides, including this compound, and evaluated their biological activity against cholinesterases. The study employed Ellman’s spectrophotometric method to determine IC50 values for both AChE and BChE. Preliminary results indicated that certain derivatives exhibited significant inhibitory activity, comparable to known inhibitors like tacrine .

Study 2: Molecular Modeling Analysis

Further investigation into the molecular interactions of this compound with cholinesterases revealed two distinct binding conformations within the active site: bent and extended configurations. These findings were corroborated by molecular dynamics simulations, which highlighted the stability of the compound-enzyme complex over time .

Q & A

Q. How can structural modifications enhance selectivity for target receptors?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.